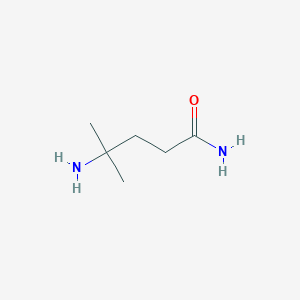

4-Amino-4-methylpentanamide

Description

Contextualization within Amide Functional Group Chemistry

Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a nitrogen-containing substituent. lookchem.com The amide bond, a covalent bond between the carbonyl carbon and the nitrogen atom, is a cornerstone of peptide and protein chemistry. nih.govhongglory.com Unlike amines, which are typically basic, the nitrogen atom in an amide is significantly less basic due to the electron-withdrawing nature of the adjacent carbonyl group. lookchem.com This electronic feature imparts a planar geometry and restricted rotation around the C-N bond, which has profound implications for the three-dimensional structure of larger molecules like proteins. lookchem.com

4-Amino-4-methylpentanamide features a primary amide group, where the carbonyl carbon is bonded to an -NH2 group. The presence of both an amino group and an amide group within the same molecule introduces a unique chemical character, combining the properties of both functional groups.

Role of Amines and Amides in Organic Synthesis and Biological Systems

Amines and amides are ubiquitous in nature and are fundamental to the chemistry of life. Amino acids, the monomers of proteins, contain both an amine and a carboxylic acid group, and they link together via amide bonds (peptide bonds) to form polypeptides. nih.govhongglory.com The diverse side chains of amino acids, along with the structural rigidity of the peptide backbone, give rise to the vast array of protein structures and functions. hongglory.com

In organic synthesis, amines are versatile nucleophiles and bases, participating in a wide range of reactions. Amides, while less reactive than amines, can be transformed into various other functional groups. smolecule.com The synthesis of amides is a crucial reaction in organic chemistry, often achieved by reacting a carboxylic acid or its derivative with an amine. smolecule.com

Overview of Research Trajectories for Small Amino Amide Scaffolds

Small molecules containing amino amide scaffolds have garnered significant attention in medicinal chemistry and drug discovery. These structures can mimic peptide fragments and interact with biological targets such as enzymes and receptors. For instance, derivatives of amino amides have been investigated as enzyme inhibitors, demonstrating the potential of this scaffold in developing new therapeutic agents.

Research into small amino amide scaffolds often explores how modifications to the structure, such as the introduction of different substituents or the alteration of stereochemistry, affect biological activity. This structure-activity relationship (SAR) analysis is a critical component of drug development.

While specific research on this compound is limited, the study of its isomers and derivatives provides valuable insights into the potential applications of this chemical scaffold. For example, the isomer (S)-2-amino-4-methylpentanamide, derived from the amino acid L-leucine, has been used to study enzyme kinetics and as a precursor for the synthesis of γ-secretase modulators, which are relevant in Alzheimer's disease research. This highlights the potential for small amino amides to serve as key intermediates in the synthesis of complex and biologically active molecules.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available, its chemical and physical properties can be predicted based on its structure. The table below presents computed properties for a closely related derivative, 4-amino-N,N-diethyl-4-methylpentanamide, to provide an illustrative example of the data relevant to this class of compounds.

| Property | Value (for 4-amino-N,N-diethyl-4-methylpentanamide) | Source |

| Molecular Formula | C10H22N2O | nih.gov |

| Molecular Weight | 186.29 g/mol | nih.gov |

| IUPAC Name | 4-amino-N,N-diethyl-4-methylpentanamide | nih.gov |

| SMILES | CCN(CC)C(=O)CCC(C)(C)N | nih.gov |

| InChI | InChI=1S/C10H22N2O/c1-5-12(6-2)9(13)7-8-10(3,4)11/h5-8,11H2,1-4H3 | nih.gov |

| InChIKey | CVFPTKMXXKNWHC-UHFFFAOYSA-N | nih.gov |

Synthesis of Amino Amides

The synthesis of amino amides can be approached through several methods. A common strategy involves the coupling of an amino-protected carboxylic acid with an amine, followed by deprotection of the amino group. Alternatively, an amine can be reacted with a carboxylic acid derivative that contains a protected amino group.

For the synthesis of a compound like this compound, a potential route could involve the amidation of 4-amino-4-methylpentanoic acid. However, controlling the reactivity of the amino group during the amidation of the carboxylic acid would be a key challenge.

Enzymatic methods are also emerging as powerful tools for the synthesis of amides, offering high selectivity and milder reaction conditions. Lipases, for example, can catalyze the formation of amide bonds.

Research Applications of Related Amino Amide Scaffolds

While direct research on this compound is scarce, the applications of its isomers and derivatives are well-documented, providing a glimpse into its potential utility.

Enzyme Inhibition

Derivatives of amino amides have shown promise as enzyme inhibitors. For example, studies on (S)-2-amino-4-methylpentanamide have explored its inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-4), which is a target for type 2 diabetes therapies. Ureidoamides derived from primaquine (B1584692) and amino acids, including a 4-methylpentanamide (B178914) moiety, have been investigated for their antimicrobial and antibiofilm activities. nih.govtandfonline.com

Building Blocks in Synthesis

Amino amides serve as valuable building blocks in the synthesis of more complex molecules. Their bifunctional nature allows for sequential or orthogonal reactions at the amine and amide groups. The isomer (S)-2-amino-4-methylpentanamide has been used as a precursor for γ-secretase modulators.

The following table summarizes research findings for derivatives of 4-methylpentanamide, illustrating the types of applications and findings associated with this structural class.

| Compound Derivative | Research Focus | Key Finding | Source |

| (S)-2-amino-4-methylpentanamide | Enzyme Kinetics | Used to study the mechanism of leucine (B10760876) aminopeptidase (B13392206) (LAP). | |

| (S)-2-amino-4-methylpentanamide | Drug Development | Served as a precursor for γ-secretase modulators for potential Alzheimer's disease treatment. | |

| N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide | Antimicrobial Activity | Showed antibacterial activity against S. aureus strains. | nih.govtandfonline.com |

| (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid | Drug Delivery | Investigated for its potential in drug delivery systems, particularly for pulmonary delivery. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,8)4-3-5(7)9/h3-4,8H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRGGAPCJBKRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 4 Methylpentanamide and Analogues

Direct Amidation Strategies

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule, representing the most atom-economical approach to amide synthesis. These methods can be broadly categorized into thermal processes and more contemporary catalytic approaches.

Conventional Thermal Amidation Processes

The simplest method for direct amidation is the thermal condensation of a carboxylic acid and an amine. This process typically requires high temperatures, often in the range of 160-200°C, to drive the dehydration reaction and remove the water byproduct, thereby shifting the equilibrium towards the amide product.

However, these harsh conditions present significant drawbacks. For substrates with sensitive functional groups or stereocenters, the high temperatures can lead to decomposition, side reactions, and racemization. While effective for simple, robust molecules, the application of conventional thermal amidation to more complex or sterically hindered substrates like 4-amino-4-methylpentanoic acid is generally limited due to low yields and potential for degradation.

Catalytic Approaches to Amide Bond Formation

To circumvent the limitations of high-temperature thermal amidation, various catalytic systems have been developed to facilitate the reaction under milder conditions. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Boron- and metal-based catalysts are particularly prominent in this field. researchgate.net

Boron-based reagents, including boric acid, boronic acids, and borate esters, are effective catalysts for direct amidation. nih.gov These systems are valued for their ability to promote amide formation at lower temperatures, typically through azeotropic reflux to remove water. nih.gov

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. Initially, it was proposed that the reaction proceeds through a simple monomeric acyloxyboron intermediate, which is then attacked by the amine. However, recent studies suggest a more complex mechanism is at play. nih.govrsc.orgdntb.gov.ua Evidence now points towards pathways involving dimeric B-X-B motifs (where X can be O or NR). rsc.org These dimeric structures are believed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, effectively orchestrating its delivery to the carbonyl group. rsc.org This cooperative action is thought to be more energetically favorable than the previously accepted mechanism. rsc.org Borinic acids, in contrast, have been shown to be incompetent as catalysts because they tend to form unreactive complexes or undergo protodeboronation to the corresponding boronic acids. nih.gov

Borate esters, such as B(OCH₂CF₃)₃, have demonstrated particular efficacy in the amidation of unprotected amino acids, a challenging transformation due to the zwitterionic nature of the substrates. nih.gov These catalysts have proven more effective than many Group (IV) metal catalysts for sterically hindered amino acids. nih.gov

Table 1: Comparison of Selected Boron-Based Catalysts for Amidation

| Catalyst Type | Example | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boric Acid | B(OH)₃ | Reflux in toluene with Dean-Stark trap | Inexpensive, readily available | Generally requires higher temperatures than other boron catalysts |

| Boronic Acid | ArB(OH)₂ | Reflux in various solvents (e.g., CH₂Cl₂, Toluene) with molecular sieves | Effective for a range of substrates, including some amino acids researchgate.net | Can be inhibited by certain substrates like 2-aminopyridine chemrxiv.org |

| Borate Ester | B(OCH₂CF₃)₃ | Reflux in TAME with Dean-Stark trap | Highly effective for hindered and unprotected amino acids nih.gov | Higher cost compared to boric acid |

Transition metals, particularly from Group (IV) such as titanium and zirconium, have emerged as powerful catalysts for direct amide synthesis. nih.govorgsyn.org Compounds like titanium(IV) isopropoxide (Ti(O-iPr)₄), titanium(IV) chloride (TiCl₄), titanium(IV) fluoride (TiF₄), and zirconium(IV) chloride (ZrCl₄) can effectively catalyze the amidation of both aliphatic and aromatic carboxylic acids. rsc.orgresearchgate.netresearchgate.netrsc.org

The general mechanism involves the Lewis acidic metal center coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. For instance, ZrCl₄-catalyzed amidation proceeds under relatively mild conditions (e.g., reflux in THF) and has been shown to preserve the enantiopurity of chiral starting materials. orgsyn.orgresearchgate.net TiF₄ has also been reported as an efficient catalyst that works well for N-protected amino acids in refluxing toluene. rsc.orgresearchgate.net

While effective for many substrates, the performance of these catalysts can vary with steric hindrance. For example, Ti(O-iPr)₄ is an excellent, cost-effective catalyst for reactive amino acids but is significantly less effective for more sterically hindered ones. nih.gov In such challenging cases, boron-based catalysts often provide superior results. nih.gov Recent studies on Zr-catalyzed amidations suggest that zirconium oxo clusters, formed in situ from common zirconium salts, are likely the active catalytic species. nih.gov

Table 2: Performance of Group (IV) Metal Catalysts in Direct Amidation

| Catalyst | Typical Conditions | Substrate Scope | Key Findings |

|---|---|---|---|

| Ti(O-iPr)₄ | Reflux in THF or toluene | Broad; effective for primary and secondary amines researchgate.net | Cost-effective, but less efficient for sterically hindered amino acids nih.gov |

| ZrCl₄ | Reflux in THF with molecular sieves | Broad; suitable for scale-up and conserves enantiopurity researchgate.netorgsyn.org | Active species may be zirconium oxo clusters formed in situ nih.gov |

| TiF₄ | Reflux in toluene | Effective for aromatic, aliphatic, and N-protected amino acids rsc.orgrsc.org | Provides high yields (60-99%) for a variety of substrates rsc.org |

Coupling Reagent-Mediated Synthetic Pathways

When direct amidation is not feasible, the use of stoichiometric coupling reagents is a common alternative. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Carbodiimide-Based Coupling Methodologies (e.g., DCC, EDC)

Carbodiimides are among the most widely used coupling reagents in organic synthesis, particularly for peptide bond formation. bachem.com N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are two prominent examples. creative-peptides.comgbiosciences.com

The reaction mechanism begins with the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orglibretexts.org This intermediate can then be attacked by the amine nucleophile to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU). creative-peptides.comwikipedia.org

A significant challenge in carbodiimide-mediated couplings, especially with sterically hindered substrates, is a competing side reaction where the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration. wikipedia.orgthieme-connect.denih.gov This rearrangement produces a stable and unreactive N-acylurea, which reduces the yield of the desired amide and can be difficult to separate from the product. thieme-connect.denih.gov

To mitigate N-acylurea formation and also to suppress racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed. gbiosciences.compeptide.com These additives react with the O-acylisourea intermediate faster than it can rearrange, converting it into a more stable, yet still reactive, activated ester (e.g., an HOBt-ester or NHS-ester). gbiosciences.compeptide.com This active ester then reacts with the amine to form the amide bond cleanly. peptide.comresearchgate.net

DCC is highly effective but produces dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and is typically removed by filtration. bachem.com This can be advantageous in solution-phase synthesis but problematic in solid-phase applications. bachem.com EDC, often used as its hydrochloride salt, is water-soluble, as is its corresponding urea byproduct. gbiosciences.compeptide.com This property allows for a simple aqueous workup to remove excess reagent and the byproduct, making EDC a preferred choice for many applications, including the conjugation of biomolecules. gbiosciences.compeptide.comnih.gov

Table 3: Common Carbodiimide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Role and Properties |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling reagent. Byproduct (DCU) is insoluble in most organic solvents. bachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling reagent. Allows for easy aqueous workup. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive used to suppress racemization and N-acylurea formation. peptide.com |

| NHS | N-Hydroxysuccinimide | Additive that forms a stable, amine-reactive NHS-ester intermediate. gbiosciences.com |

Auxiliary-Assisted Amidation Protocols (e.g., N-Hydroxysuccinimide)

The use of activating agents is a common strategy to facilitate the formation of an amide bond between a carboxylic acid and an amine, which can otherwise be a challenging transformation. N-Hydroxysuccinimide (NHS) is a widely employed auxiliary that reacts with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active NHS ester. This ester is then susceptible to nucleophilic attack by an amine to yield the desired amide.

The synthesis of 4-amino-4-methylpentanamide can be envisioned to start from its corresponding carboxylic acid precursor, 4-amino-4-methylpentanoic acid. The amino group of the starting material would first need to be protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. The protected carboxylic acid is then activated with NHS and a coupling agent like DCC. The resulting active ester is subsequently treated with ammonia (B1221849) to furnish the protected this compound. A final deprotection step would then yield the target compound. The water-solubility of the N-hydroxysuccinimide by-product simplifies the purification of the final amide.

A generalized reaction scheme for this process is presented below:

Protection: 4-amino-4-methylpentanoic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-4-amino-4-methylpentanoic acid.

Activation: The protected carboxylic acid is then treated with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the N-hydroxysuccinimide ester.

Amidation: The activated ester is reacted with a source of ammonia, such as aqueous ammonia, to form N-Boc-4-amino-4-methylpentanamide.

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM, to give the final product, this compound.

| Step | Reactants | Reagents | Product |

| 1 | 4-amino-4-methylpentanoic acid | (Boc)₂O, triethylamine | N-Boc-4-amino-4-methylpentanoic acid |

| 2 | N-Boc-4-amino-4-methylpentanoic acid | N-hydroxysuccinimide, DCC | N-Boc-4-amino-4-methylpentanoic acid NHS ester |

| 3 | N-Boc-4-amino-4-methylpentanoic acid NHS ester | Aqueous Ammonia | N-Boc-4-amino-4-methylpentanamide |

| 4 | N-Boc-4-amino-4-methylpentanamide | Trifluoroacetic acid | This compound |

Derivatization from Precursor Molecules

A straightforward approach to the synthesis of this compound is the direct amidation of its corresponding amino acid precursor, 4-amino-4-methylpentanoic acid. This method typically involves the activation of the carboxylic acid group to facilitate the reaction with ammonia. As with the NHS protocol, the amino group of the precursor must be protected to avoid self-condensation.

The general steps for this synthetic route are:

Protection of the amino group: The amino group of 4-amino-4-methylpentanoic acid is protected, for instance, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate.

Activation of the carboxylic acid: The carboxylic acid of the N-protected amino acid is activated. This can be achieved using a variety of reagents, such as thionyl chloride to form an acyl chloride, or by forming a mixed anhydride.

Amidation: The activated carboxylic acid derivative is then reacted with ammonia to form the protected amide.

Deprotection: The protecting group is removed to yield the final product. For a Cbz group, this is typically accomplished by catalytic hydrogenation.

| Reagent | Role | Example Conditions |

| Benzyl Chloroformate | Amino protecting group | Aqueous sodium bicarbonate, 0 °C to room temperature |

| Thionyl Chloride | Carboxylic acid activator | Reflux |

| Ammonia | Amide nitrogen source | Aqueous solution |

| Palladium on Carbon | Deprotection catalyst | Hydrogen gas, methanol |

An alternative synthetic strategy involves the construction of the target molecule from a nitrile precursor. This multi-step approach offers flexibility in the introduction of the amino and amide functionalities. A plausible route would begin with a molecule containing a nitrile group and the carbon skeleton of the target compound.

A hypothetical synthetic sequence could be:

Synthesis of the nitrile precursor: A suitable starting material, such as 4-methylpent-3-enenitrile, could undergo a hydrocyanation reaction to introduce a nitrile group at the 4-position, followed by reduction of the double bond to yield 4-cyano-4-methylpentanenitrile.

Reduction of the nitrile: The nitrile group is then selectively reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step would yield 4-amino-4-methylpentylamine.

Acylation of the amine: The resulting diamine would then need to be selectively acylated at the primary amino group derived from the nitrile. This would likely require protection of the tertiary amino group followed by acylation and deprotection. A more direct, albeit challenging, approach would be the partial hydrolysis of one of the nitrile groups to an amide, followed by reduction of the other nitrile.

A more straightforward nitrile-based synthesis would start from a precursor that already contains an ester or carboxylic acid group, for example, methyl 4-cyano-4-methylpentanoate. The nitrile group could then be reduced to the amine, which would be followed by amidation of the ester.

| Precursor | Key Transformation | Reagents | Intermediate/Product |

| 4-Cyano-4-methylpentanoate | Nitrile Reduction | H₂, Raney Nickel | Methyl 4-amino-4-methylpentanoate |

| Methyl 4-amino-4-methylpentanoate | Amidation | NH₃, heat | This compound |

The amide functionality of this compound can also be formed through the interconversion of other functional groups. For instance, one could envision a synthesis starting from a suitable precursor containing a different nitrogen-containing group that can be converted to an amide.

One such approach could involve the Hofmann rearrangement of a suitable α,β-unsaturated imide. However, a more direct and plausible route would be the derivatization of the corresponding amino acid. For example, the carboxylic acid of N-protected 4-amino-4-methylpentanoic acid could be converted to a thioester. The thioester can then be reacted with an amine source to form the amide. This method is often effective for the synthesis of sterically hindered amides.

Another potential functional group interconversion could be the partial reduction of a nitro group to a hydroxylamine, followed by a Lossen rearrangement. However, this would be a more complex and less direct route compared to the amidation of the corresponding amino acid.

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound, which possesses a chiral center at the 4-position, requires a stereoselective approach. One of the most effective methods for achieving this is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

For the synthesis of an enantiomer of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine, could be employed. The synthesis would proceed as follows:

Attachment of the chiral auxiliary: The chiral auxiliary is first converted into an amide with a suitable carboxylic acid, for example, 4-methylpent-2-enoic acid.

Diastereoselective reaction: The resulting chiral α,β-unsaturated amide can then undergo a diastereoselective conjugate addition of an amine nucleophile (an aza-Michael reaction). The chiral auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer.

Removal of the chiral auxiliary: The newly formed β-amino amide is then cleaved from the chiral auxiliary, typically by hydrolysis, to yield the enantiomerically enriched β-amino acid.

Amidation: The resulting chiral amino acid is then converted to the target amide as described in previous sections.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Often >90% |

| Evans Oxazolidinone | Aldol or Alkylation Reactions | Typically >95% |

This approach allows for the preparation of either the (R) or (S) enantiomer of this compound by selecting the appropriate enantiomer of the chiral auxiliary. The high diastereoselectivities often achieved in these reactions make this a powerful method for the synthesis of enantiomerically pure β-amino amides.

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral molecules. rug.nl Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity, making them ideal for the construction of complex chiral amines and amides. nih.gov

Several classes of enzymes are applicable to the synthesis of chiral amino amides. Key among these are transaminases for establishing the chiral amine center and nitrile hydratases or lipases for forming the amide bond.

Transaminases (TAs)

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. researchgate.net This method is one of the most powerful for the asymmetric synthesis of chiral amines. nih.gov For a target like this compound, the synthesis would involve the asymmetric amination of a precursor ketone, 4-methyl-4-oxopentanamide.

The reaction equilibrium can sometimes be unfavorable, but strategies such as using specific amino donors like L-alanine (which produces pyruvate, a readily removable byproduct) or employing a dual-enzyme system can drive the reaction to completion. nih.gov Protein engineering has been instrumental in expanding the substrate scope of ω-TAs to include bulkier ketones, which is crucial for creating quaternary stereocenters. nih.govdovepress.com

Nitrile Hydratases (NHases)

Nitrile hydratases catalyze the hydration of a nitrile group to the corresponding primary amide with high efficiency and selectivity under mild, aqueous conditions. nih.gov This enzymatic approach is particularly relevant for the final step in the synthesis of this compound from a nitrile precursor (4-amino-4-methylpentanenitrile). This method avoids the often harsh conditions and stoichiometric coupling reagents required in traditional chemical amide synthesis. researchgate.net

Other Enzymatic Methods

Amide Bond Synthetases (ABS): These ATP-dependent enzymes directly couple a carboxylic acid and an amine to form an amide bond. nih.gov Rational engineering of related enzymes, such as nitrile synthetases, has been shown to create biocatalysts that stop at the amide intermediate without proceeding to the nitrile. nih.gov

Hydrolases (e.g., Lipases, Proteases): While these enzymes typically catalyze the cleavage of amide or ester bonds, they can be used in reverse to synthesize amides. This approach often requires non-aqueous solvents or biphasic systems to shift the thermodynamic equilibrium toward synthesis over hydrolysis. manchester.ac.uk

Amine Dehydrogenases (AmDHs): Similar to transaminases, AmDHs can synthesize chiral amines via the reductive amination of a ketone, using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reductant. dovepress.com Enzyme engineering has been used to develop AmDHs with broad substrate scopes for chiral amine synthesis. nih.gov

| Enzyme Class | Specific Example/Type | Application to Analogues | Key Research Findings |

| ω-Transaminase (ω-TA) | ω-TA from Vibrio fluvialis JS17 | Asymmetric synthesis of chiral amines from prochiral ketones. | Achieved >99% enantiomeric excess (ee) for the synthesis of (S)-α-methylbenzylamine and (S)-1-methyl-3-phenylpropylamine. Product inhibition was overcome by using whole cells and removing the pyruvate byproduct. nih.gov |

| ω-Transaminase (ω-TA) | Engineered TA from Arthrobacter sp. KNK168 | Industrial synthesis of Sitagliptin, a pharmaceutical with a chiral amine. | An engineered variant enabled the amination of the prositagliptin ketone with a 92% isolated yield and >99.95% ee, demonstrating the power of directed evolution to handle complex substrates. dovepress.com |

| Nitrile Hydratase (NHase) | Whole-cell E. coli expressing NHase | Conversion of nitriles to primary amides. | Used in an integrated chemo- and biocatalytic system to hydrate various aromatic and aliphatic nitriles, which then undergo in-situ N-arylation. nih.gov |

| Amine Dehydrogenase (AmDH) | Engineered Phenylalanine Dehydrogenase (BbPheDH) | Reductive amination of ketones to chiral amines. | Mutations in the carboxylate-binding pocket expanded the substrate scope beyond α-keto acids, enabling the synthesis of various chiral amines. nih.govdovepress.com |

| Amide Synthetase | Engineered Nitrile Synthetase BsQueC | ATP-dependent amide formation from a carboxylic acid. | Rational engineering (K163A/R204A mutant) successfully stopped the natural catalytic cycle at the amide stage, creating a bespoke amide synthetase. nih.gov |

Asymmetric Catalysis in Amino Amide Formation

Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysis), provides a powerful and versatile platform for the enantioselective synthesis of chiral molecules, including amino amides. nih.gov

Transition Metal Catalysis

The catalytic asymmetric hydrogenation of prochiral enamides or imines is a highly effective method for producing chiral amines and their derivatives. nih.gov This approach typically employs chiral phosphine ligands complexed with transition metals like rhodium, iridium, or nickel. For a molecule like this compound, a potential route could involve the asymmetric hydrogenation of a corresponding enamide or imine precursor. Research has demonstrated high enantioselectivities in the hydrogenation of β-(acylamino)acrylates to yield β-amino acid derivatives using nickel-based catalysts. nih.gov

Organocatalysis

Organocatalysis avoids the use of metals and relies on small, chiral organic molecules to induce stereoselectivity. Chiral phosphoric acids, secondary amines, and bifunctional catalysts have emerged as powerful tools in asymmetric synthesis.

A notable example relevant to the synthesis of β-amino amides is the dynamic kinetic resolution of β-formyl amides via a catalytic enantioconvergent 2-aza-Cope rearrangement. nih.gov In this process, a chiral phosphoric acid catalyzes the reaction between a racemic α-stereogenic-β-formyl amide and an allyl amine. The catalyst controls the stereochemical outcome, funneling the racemic starting material into a single product diastereomer with high enantioselectivity. nih.gov This methodology allows for the construction of complex β-amino amides from readily available precursors.

Another strategy involves iminium-ion catalysis, where a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack, a principle that has been applied on an industrial scale. nih.gov

| Catalyst Type | Specific Catalyst/System | Reaction Type | Application to Analogues | Key Research Findings |

| Chiral Phosphoric Acid | (R)-TRIP catalyst | 2-Aza-Cope Rearrangement | Stereoconvergent synthesis of β-amino amides from racemic β-formyl amides. | Delivered products with high diastereoselectivity (up to 10:1 dr) and enantioselectivity (up to 97:3 er). The method is notable for being a non-hydrogenative dynamic kinetic resolution. nih.gov |

| Nickel-Phosphine Complex | Ni(OAc)₂ with Binapine ligand | Asymmetric Hydrogenation | Enantioselective hydrogenation of (Z)-β-(acylamino)acrylates. | Provided access to a variety of enantiomerically pure β-amino acid derivatives with high enantioselectivities. nih.gov |

| Chiral Aldehyde | BINOL-derived aldehyde | α-functionalization of Amino Esters | Direct catalytic asymmetric α-functionalization of N-unprotected amino esters via imine activation. | The catalyst activates the α-C-H bond of an amine to form an enamine intermediate, enabling subsequent stereocontrolled reactions. nih.gov |

| Cinchona Alkaloid Derivative | Quaternary ammonium (B1175870) salts from cinchona alkaloids | Phase-Transfer Catalysis (PTC) | Asymmetric alkylation of enolates. | These catalysts create a chiral environment for reactions such as the alkylation of glycine imine derivatives to produce α-amino acids. nih.gov |

Reaction Mechanisms and Chemical Transformations of 4 Amino 4 Methylpentanamide Derivatives

Reactivity of the Amide Linkage

The amide bond, while generally stable, is susceptible to several transformative reactions, primarily centered around the electrophilic carbonyl carbon.

Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, although these reactions are typically slower than the hydrolysis of other carboxylic acid derivatives like esters. libretexts.org The process generally requires heating for extended periods. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) yield the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate from which the amide anion is expelled. A rapid, irreversible acid-base reaction then occurs between the carboxylic acid and the strongly basic amide anion, driving the reaction to completion and forming a carboxylate salt and ammonia. chemistrysteps.comyoutube.com

| Condition | Reagents | Products of 4-Amino-4-methylpentanamide Hydrolysis | Mechanism Summary |

|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl), H₂O, Heat | 4-Amino-4-methylpentanoic acid and Ammonium salt (e.g., NH₄Cl) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com |

| Basic | Strong base (e.g., NaOH, KOH), H₂O, Heat | Salt of 4-Amino-4-methylpentanoic acid (e.g., Sodium 4-amino-4-methylpentanoate) and Ammonia (NH₃) | Nucleophilic attack by hydroxide ion, followed by elimination of the amide anion. chemistrysteps.comyoutube.com |

Beyond cleavage, the amide group can be converted into other functional groups. A key transformation is the reduction of the amide to an amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the carbonyl group of the amide to a methylene (B1212753) group, which would convert this compound into 4-methylpentane-1,4-diamine (B1282607). chemistrysteps.com

Reactivity of the Amino Group

The primary amino group in this compound is a key center of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. msu.edu

The nucleophilic nature of the primary amino group allows it to react with a wide array of electrophiles, leading to various derivatives. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives (a new amide linkage).

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

In complex syntheses, it is often necessary to "protect" the amino group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. libretexts.org This involves converting the amine into a less reactive derivative, such as a carbamate (B1207046) (e.g., Boc or Cbz group), which can be easily removed later in the synthetic sequence. libretexts.orgorganic-chemistry.org

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1,1-dimethyl-4-oxobutan-1-yl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl, N,N-dimethyl, and N,N,N-trimethyl derivatives |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(4-methyl-1-((4-methylphenyl)sulfonamido)pentan-2-yl)benzenesulfonamide |

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. chemsociety.org.ng The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, often under acid catalysis, to yield the final imine product with its characteristic carbon-nitrogen double bond (-C=N-). nih.govunsri.ac.id A wide variety of aldehydes and ketones can be used in this reaction. mdpi.com

For example, the reaction of this compound with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-benzylidene derivative. This reaction is fundamental in synthetic chemistry for creating new carbon-nitrogen bonds and serves as a pathway to more complex molecular architectures. nih.gov

Transformations at the Carbon Backbone

The carbon skeleton of this compound is relatively robust. The quaternary carbon atom (C4), bonded to two methyl groups, an amino group, and a propyl chain, is sterically hindered and lacks protons, making it resistant to reactions that require deprotonation at this site. The rest of the aliphatic chain consists of single bonds and is generally unreactive except under harsh conditions that promote free-radical reactions.

One potential transformation, though not directly on the backbone, could be an intramolecular cyclization. While the amide itself is present, hydrolysis would first yield 4-amino-4-methylpentanoic acid. This γ-amino acid could, under certain conditions (e.g., heat), potentially undergo intramolecular condensation between the carboxylic acid and the amino group to form a six-membered cyclic amide, known as a lactam.

Oxidation Reactions and Product Characterization

The primary amino group of this compound derivatives is susceptible to oxidation by various reagents. The specific products depend on the choice of oxidant and reaction conditions.

Common oxidizing agents like hydrogen peroxide or peroxy acids can oxidize primary amines. youtube.com The reaction typically proceeds through an initial N-oxidation to form an alkylhydroxylamine. Further oxidation can lead to a nitroso compound, and subsequently to a nitroalkane. youtube.com Given the steric hindrance from the adjacent gem-dimethyl groups, the reaction may be slower compared to unhindered primary amines.

Alternatively, stronger oxidative conditions or specific catalytic systems can lead to the formation of a ketone through oxidative deamination. researchgate.net This transformation involves the conversion of the C-N bond to a C=O bond. Characterization of these products would involve spectroscopic methods such as Infrared (IR) spectroscopy to observe the appearance of N-O stretches (for hydroxylamines and nitro compounds) or a new carbonyl stretch (for ketones), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural changes.

Table 1: Plausible Oxidation Reactions of a this compound Derivative

| Starting Material | Reagent(s) | Plausible Product(s) | Characterization Notes |

| N-Aryl-4-amino-4-methylpentanamide | H₂O₂ or H₂SO₅ | N-Aryl-4-hydroxylamino-4-methylpentanamide, N-Aryl-4-nitroso-4-methylpentanamide | IR: N-O stretching bands. ¹H NMR: Shift of protons alpha to nitrogen. |

| N-Aryl-4-amino-4-methylpentanamide | Buffered KMnO₄ | N-Aryl-4-methyl-4-oxopentanamide | IR: Appearance of a new C=O stretching band. ¹H NMR: Disappearance of amine protons and C4-H proton. |

| N-Aryl-4-amino-4-methylpentanamide | RuCl₃, O₂ | N-Aryl-4-methylpentan-4-iminamide (leading to nitrile derivatives) | IR: C≡N stretching band if imine is further oxidized/transformed. |

Reduction Reactions and Product Characterization

The primary amide functional group in this compound derivatives can be selectively reduced. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorgosolver.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon. ucalgary.ca This is followed by coordination of the oxygen to the aluminum species, which converts the hydroxyl group into a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the corresponding diamine. ucalgary.cachemistrysteps.com

Catalytic hydrogenation can also achieve this reduction, though it often requires harsh conditions, such as high pressures and temperatures, with catalysts like copper chromite. wikipedia.org More recent advancements have identified more efficient catalysts, including nickel, platinum-vanadium, and ruthenium-molybdenum bimetallic systems that can operate under milder conditions. wikipedia.orgnih.gov

The product, 4-methylpentane-1,4-diamine or its N-substituted derivatives, can be characterized by the disappearance of the amide carbonyl signal in IR and ¹³C NMR spectra, and the appearance of new N-H signals (if applicable) and a -CH₂- signal in place of the carbonyl in NMR spectra.

Table 2: Reduction of a this compound Derivative

| Starting Material | Reagent(s) | Product | Characterization Notes |

| This compound | 1. LiAlH₄, THF2. H₂O workup | 4-Methylpentane-1,4-diamine | IR: Disappearance of C=O stretch (~1650 cm⁻¹). ¹³C NMR: Disappearance of carbonyl carbon signal (~175 ppm). |

| N-Aryl-4-amino-4-methylpentanamide | NiCl₂(dme), PhSiH₃, Toluene, 115 °C nih.gov | N¹-Aryl-4-methylpentane-1,4-diamine | Mass Spectrometry: Molecular ion peak corresponding to the reduced product. |

Substitution Reactions on Aliphatic and Aromatic Moieties

The nucleophilic primary amino group readily undergoes substitution reactions, most notably N-acylation and N-alkylation.

N-Acylation: This reaction involves treating the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. researchgate.netbath.ac.uk This transformation is generally high-yielding and can be used to install a wide variety of acyl groups. Catalytic methods using iodine or other Lewis acids can also promote this reaction under mild, solvent-free conditions. researchgate.net The resulting product is a diamide (B1670390) derivative.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved using alkyl halides. This reaction can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

If the this compound derivative contains an aromatic moiety (e.g., an N-aryl group), electrophilic aromatic substitution could be performed, with the position of substitution being directed by the existing groups on the aromatic ring.

Remote and Proximal C-H Bond Functionalization

The selective functionalization of otherwise inert C-H bonds represents a powerful strategy for molecular diversification. In derivatives of this compound, the amide or amine group can act as a directing group to guide a transition metal catalyst, typically palladium, to a specific C-H bond. rsc.orgresearchgate.net

By attaching a suitable directing group, such as a picolinamide (B142947) or an 8-aminoquinoline, to the primary amine, it is possible to direct C-H activation at the γ-position (C3) or δ-position (C2) of the pentanamide (B147674) backbone. rsc.orgresearchgate.net This enables the introduction of various functional groups, such as aryl, alkyl, or acetoxy groups, at these positions. nih.gov Recent developments have also demonstrated that the native primary amine itself can direct γ-C(sp³)–H arylation using specialized ligand systems. chemrxiv.orgiu.edu This strategy allows for the construction of complex carbon skeletons from simple aliphatic precursors.

Table 3: Potential C-H Functionalization Reactions

| Substrate Type | Catalyst/Reagents | Position Functionalized | Product Type |

| N-(8-quinolyl)-4-amino-4-methylpentanamide | Pd(OAc)₂, Aryl Halide, Ag₂CO₃ | γ-position (C3) | γ-Aryl derivative |

| 4-(Picolinamido)-4-methylpentanamide | Pd(OAc)₂, PhI(OAc)₂ | γ-position (C3) | γ-Acetoxylated derivative nih.gov |

| This compound derivative | Pd(II)/SOHP ligand, Aryl Halide chemrxiv.org | γ-position (C3) | γ-Aryl derivative |

Intramolecular Cyclization and Ring-Forming Reactions

The dual functionality of this compound derivatives makes them excellent scaffolds for the synthesis of heterocyclic compounds through intramolecular cyclization.

Lactamization Pathways

As a γ-amino amide, derivatives of this compound are primed for intramolecular cyclization to form a five-membered γ-lactam (a pyrrolidin-2-one). wikipedia.org Direct thermal or acid-catalyzed cyclization of the primary amino amide would require harsh conditions due to the poor leaving group ability of ammonia from the primary amide.

However, if the amide is a secondary or tertiary amide (e.g., N-aryl-4-amino-4-methylpentanamide), intramolecular aminolysis can occur, where the primary amino group attacks the amide carbonyl carbon to displace the amine substituent and form the γ-lactam ring. This process can be facilitated by heat or catalysis.

A more modern and efficient approach involves directed C-H activation. Palladium-catalyzed intramolecular γ-C(sp³)–H amination can directly form the γ-lactam ring by creating a C-N bond between the amide nitrogen and the C4 carbon, though this would be a different class of lactam. nih.gov A more relevant pathway is the cyclization of the corresponding γ-amino acid, which can be formed by hydrolysis of the amide. The cyclization of γ-amino acids is a well-established route to γ-lactams. wikipedia.orgresearchgate.net

Heterocyclic Ring Formation Utilizing Amino Amide Scaffolds

The amino amide scaffold can be used to construct more complex heterocyclic systems through multicomponent reactions. A prime example is the Biginelli reaction or a similar cyclocondensation. organic-chemistry.orgunits.it In this type of reaction, the this compound derivative can act as the nitrogen-containing component.

For instance, reacting a derivative with a β-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde could lead to the formation of a dihydropyrimidine (B8664642) ring. acs.orgnih.gov The primary amine and one of the amide N-H protons would participate in the cyclization, incorporating the amino amide backbone into a larger heterocyclic structure. The versatility of this reaction allows for the synthesis of a wide library of complex molecules by varying the aldehyde and β-dicarbonyl components. nih.gov

Derivatives and Analogues of 4 Amino 4 Methylpentanamide in Chemical Research

Structurally Related Amides and Amino Acids

The core structure of 4-amino-4-methylpentanamide is closely related to the essential amino acid leucine (B10760876) and the general class of pentanamides. Research into these related compounds provides a framework for understanding the potential roles and synthetic utility of their derivatives.

Leucine, or 2-amino-4-methylpentanoic acid, is an essential α-amino acid with a non-polar isobutyl side chain. wikipedia.org Its derivatives are fundamental tools in various fields of chemical research, from biochemical studies to advanced synthetic chemistry. tcichemicals.com In synthetic applications, leucine derivatives are often employed as chiral auxiliaries, which help control the stereochemistry of chemical reactions to produce enantiomerically pure compounds for pharmaceuticals.

The chemical synthesis of leucine and its non-natural analogues allows for the development of compounds with highly specific properties. For instance, advanced synthetic methods have been developed to create L-leucine selectively labelled with isotopes like carbon-13 or deuterium in its diastereotopic methyl groups. rsc.org These labelled compounds are invaluable for mechanistic studies in enzymology and for metabolic research.

Common leucine derivatives used in research include those with protected amino or carboxyl groups, which are essential for peptide synthesis and other complex molecular constructions.

Table 1: Examples of Leucine Derivatives in Chemical Synthesis

| Derivative Name | Chemical Formula | Key Application |

|---|---|---|

| N-(tert-Butoxycarbonyl)-L-leucine Monohydrate | C11H21NO4·H2O | Amino-protecting group for peptide synthesis. tcichemicals.com |

| N-Acetyl-L-leucine | C8H15NO3 | Used in biochemical research to study enzyme activity and metabolic pathways. tcichemicals.com |

| L-Leucine Ethyl Ester Hydrochloride | C8H18ClNO2 | Carboxyl-protected form of leucine, often used as a starting material in synthesis. tcichemicals.com |

Pentanamide (B147674), also known as valeramide, is an amide derived from pentanoic acid. solubilityofthings.com Derivatives of pentanamide are frequently explored in medicinal chemistry for their potential as pharmaceuticals. solubilityofthings.comsigmaaldrich.com The basic pentanamide structure can be modified in numerous ways to alter its physicochemical properties, such as solubility and polarity. solubilityofthings.com While pentanamide itself is moderately soluble in water due to its hydrophilic amide group, increasing the length of the carbon chain in related amides generally decreases water solubility. solubilityofthings.com

Substitutions on the pentanamide backbone can occur at various positions, leading to a wide array of functional molecules. Research has explored compounds such as (S)-2-Acetamido-4-methylpentanamide and other related structures. sigmaaldrich.com These modifications are part of a broader strategy in drug design to find molecules with improved efficacy and pharmacokinetic profiles. The isosteric replacement of amide groups is a common tactic in medicinal chemistry to enhance potency, optimize properties, or create novel intellectual property. nih.gov

Functionalized Derivatives

Functionalization of the core this compound structure can be achieved by modifying the terminal amide group or by conjugating the molecule to other chemical moieties, such as heterocyclic rings or peptides. These modifications aim to enhance biological activity, stability, or target specificity.

Modification of the amide nitrogen (N-substitution) is a key strategy in medicinal chemistry. In the context of this compound, this would involve replacing one or both hydrogens of the -CONH2 group with other substituents. An example of a related N-substituted derivative is 4-amino-N,N-diethyl-4-methylpentanamide. nih.gov Such modifications can significantly impact a molecule's properties, including its ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its metabolic stability. Benzamide derivatives, for instance, exhibit a wide range of pharmacological activities, and their properties are often tuned via N-substitution. walshmedicalmedia.com

Conjugating amino acids and their analogues to heterocyclic compounds is a transformative strategy used to enhance their therapeutic properties, such as stability and bioavailability. nih.gov Heterocyclic scaffolds are ubiquitous in biologically active molecules. While direct conjugates of this compound with heterocycles are not extensively documented, the principles of conjugation are well-established.

For example, 4-amino-pyrimidines are crucial intermediates in the synthesis of vital compounds like Vitamin B1 (thiamine). google.com Thiamine itself contains both a pyrimidine (B1678525) and a thiazole (B1198619) ring, highlighting the importance of these heterocyclic systems in biological function. google.com The synthesis of thiamine involves connecting the pyrimidine moiety to a thiazole precursor, demonstrating a practical application of combining these structural motifs. google.com Attaching amino acid-like structures to such heterocyclic cores is a recognized approach to developing novel antimicrobial, anticancer, and anti-inflammatory agents. nih.gov

The presence of an amino group makes this compound a candidate for incorporation into peptides or for use in creating peptidomimetics. Conjugating molecules to peptides or proteins can improve water solubility and reduce clearance by the kidneys, extending circulation time in the body. reading.ac.uk

Peptide conjugates are designed to target specific biological receptors or tissues. For example, platinum(IV) complexes have been conjugated to peptides like RGD to specifically target certain integrins found in tumor vasculature. nih.gov Because this compound is a non-natural amino acid analogue, its incorporation into a peptide chain would result in a peptidomimetic. Such structures often exhibit increased resistance to enzymatic degradation compared to natural peptides, a desirable attribute in drug design. The synthesis of these conjugates typically involves standard amide bond formation techniques. nih.govreading.ac.uk

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leucine |

| N-(tert-Butoxycarbonyl)-L-leucine Monohydrate |

| N-Acetyl-L-leucine |

| L-Leucine Ethyl Ester Hydrochloride |

| (R)-2-Amino-4-methylpentanamide hydrochloride |

| Pentanamide |

| (S)-2-Acetamido-4-methylpentanamide |

| 4-amino-N,N-diethyl-4-methylpentanamide |

| Thiamine |

Ureidoamide and Thiourea (B124793) Derivatives

Thiourea and urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of such derivatives typically involves the reaction of a primary or secondary amine with an isothiocyanate or isocyanate, respectively. These reactions are generally straightforward and allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A comprehensive search of chemical literature and research databases did not yield any specific studies on the synthesis or biological evaluation of ureidoamide or thiourea derivatives of this compound. Research in this area would likely involve the reaction of the primary amino group of this compound with various isocyanates and isothiocyanates to produce a library of novel compounds. Subsequent screening of these compounds for biological activity could uncover potential therapeutic agents. The structural features of this compound, including the quaternary carbon and the amide functionality, could impart unique properties to its derivatives.

| Derivative Type | General Reaction | Potential Starting Material | Potential Reagent |

|---|---|---|---|

| Ureidoamide | Amine + Isocyanate | This compound | Alkyl or Aryl Isocyanate |

| Thiourea | Amine + Isothiocyanate | This compound | Alkyl or Aryl Isothiocyanate |

Isomers and Stereoisomers

The study of isomers is crucial in chemical and pharmaceutical research as different spatial arrangements of atoms can lead to vastly different biological activities. For this compound, both stereoisomerism and regioisomeric variations are theoretically possible, though specific research in these areas is not documented.

The 4-position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-4-Amino-4-methylpentanamide and (S)-4-Amino-4-methylpentanamide. Enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the separation and individual study of each enantiomer are of high importance in drug development.

Methods for the separation of enantiomers of amino compounds are well-established and include chiral chromatography and diastereomeric salt formation. Once separated, the distinct biological activities of each enantiomer could be investigated. For example, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even contribute to adverse effects. A thorough investigation into the enantiomeric series of this compound would be a critical step in assessing its potential as a bioactive molecule. However, no such studies have been reported in the available scientific literature.

Regioisomers are constitutional isomers that have the same functional groups but at different positions. In the context of derivatives of this compound, regioisomeric studies would involve the synthesis and comparison of isomers where functional groups are introduced at different positions on the pentanamide backbone or on any appended aromatic rings.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Principles

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-4-methylpentanamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the methylene (B1212753) groups adjacent to the carbonyl and the quaternary carbon would have characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be that of the carbonyl carbon of the amide group, which typically appears in the downfield region of the spectrum (around 170-180 ppm). The quaternary carbon bearing the amino and methyl groups would also have a characteristic chemical shift, as would the other aliphatic carbons.

Stereochemistry: For chiral molecules, specialized NMR techniques can be employed to determine the stereochemistry. While this compound itself is not chiral, derivatives or related chiral compounds could be analyzed using chiral shift reagents or by forming diastereomeric derivatives to resolve the signals of the different enantiomers.

Illustrative ¹H NMR Data for a Similar Aliphatic Amide:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.2 | s | 6H | C(CH₃)₂ |

| 1.8 | t | 2H | -CH₂- |

| 2.2 | t | 2H | -CH₂-C=O |

| 5.4 | br s | 2H | -NH₂ (amide) |

Illustrative ¹³C NMR Data for a Similar Aliphatic Amide:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 25.0 | C(CH₃)₂ |

| 35.0 | -CH₂- |

| 45.0 | -CH₂-C=O |

| 55.0 | -C(NH₂)- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine and primary amide groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 3400-3200 | Strong, Broad | N-H | Amine & Amide Stretching |

| 2960-2850 | Medium-Strong | C-H | Aliphatic Stretching |

| ~1650 | Strong | C=O | Amide I (Carbonyl Stretch) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₆H₁₄N₂O), the expected exact mass would be approximately 130.1106 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the amide group or cleavage adjacent to the quaternary carbon.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile organic compound. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. For this compound, the chiral center is the quaternary carbon atom (C4) bonded to the amino group, a methyl group, a propyl group, and the carboxamide functional group. The separation of its (R)- and (S)-enantiomers is critical for understanding its stereospecific properties and for quality control in stereoselective synthesis.

The primary method for this analysis is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). The principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification.

For a primary amino amide like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The analytical goal is to determine the enantiomeric excess (e.e.), a measure of the purity of one enantiomer relative to the other. It is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Where A₁ is the area of the major enantiomer's peak and A₂ is the area of the minor enantiomer's peak. A successful separation would yield a baseline-resolved chromatogram from which this calculation can be accurately performed.

Illustrative Data for Chiral HPLC Separation

| Parameter | Value / Condition |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical Enantiomer 1) | 8.5 min |

| Retention Time (Hypothetical Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound is a polar, non-volatile molecule due to the presence of the primary amine and amide functional groups, which readily form hydrogen bonds. Direct analysis by GC is therefore not feasible.

To make the compound suitable for GC analysis, a chemical derivatization step is required. Derivatization converts the polar functional groups into less polar, more volatile ones. For the amino group in this compound, a common and effective method is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the amine to form a volatile tert-butyldimethylsilyl (TBDMS) derivative. This process increases the compound's volatility and thermal stability, allowing it to be analyzed by GC.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar 5% phenyl-methylpolysiloxane phase). When coupled with a Mass Spectrometer (MS), this method (GC-MS) provides not only retention time data for purity assessment but also mass spectral data that confirms the identity and structure of the derivative. The fragmentation pattern in the mass spectrum can be used to verify the molecular weight and structural components of the original molecule.

Illustrative GC-MS Parameters for Derivatized Analysis

| Parameter | Value / Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 m/z |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous elucidation of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution or by slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

This diffraction data is then used to calculate an electron density map of the crystal's repeating unit (the unit cell). From this map, the positions of each atom can be determined. Further computational refinement leads to a precise molecular model. For this compound, this analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation. Furthermore, it would provide invaluable information on intermolecular interactions, such as the hydrogen-bonding network formed by the amine and amide groups, which dictates how the molecules pack together in the crystal lattice.

Illustrative Crystallographic Data Table

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₆H₁₄N₂O |

| Formula Weight | 130.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0° |

| Volume | 845.0 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.025 g/cm³ |

Theoretical and Computational Investigations of 4 Amino 4 Methylpentanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-Amino-4-methylpentanamide, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. materialsciencejournal.orgresearchgate.net These parameters include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms).

Table 1: Calculated Geometric and Electronic Properties for this compound (Illustrative DFT Data)

| Parameter | Predicted Value | Unit |

| Total Energy | -441.87 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| C=O Bond Length | 1.24 | Å |

| C-N (Amide) Bond Length | 1.36 | Å |

| C-C (Backbone) Bond Length | 1.53 | Å |

| C-N (Amine) Bond Length | 1.47 | Å |

| O=C-N Bond Angle | 123.5 | Degrees |

| H-N-H (Amine) Bond Angle | 106.8 | Degrees |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.comyoutube.com The most important of these orbitals are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the orbital that holds the outermost, most energetic electrons and acts as an electron donor. The LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.orgwikipedia.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For this compound, the HOMO is expected to be localized around the electron-rich amino and amide groups, while the LUMO would be associated with the carbonyl group.

Table 2: Frontier Orbital Energies for this compound (Illustrative DFT Data)

| Parameter | Energy |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap | 7.14 eV |

Molecular Modeling and Simulation

While quantum calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior over time.

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. nih.govmdpi.com MD simulations of this compound in a solvent (such as water) can reveal its conformational landscape. The molecule has several rotatable bonds, allowing it to adopt numerous shapes or conformers. MD simulations track the trajectory of each atom over time, allowing for the identification of the most stable and frequently occurring conformations. researchgate.net

These simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the amino and amide groups of this compound and surrounding water molecules. This provides insight into its solubility and how it interacts with an aqueous environment.

When the structure of a target protein is unknown, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a homologous protein (a "template"). proteopedia.orgnih.govsld.cu This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures.

Protein-ligand docking is a molecular modeling technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the protein receptor). nih.govmdpi.com In a non-clinical context, docking this compound into the active site of a modeled or known enzyme structure can elucidate potential binding modes. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This can reveal key amino acid residues that may interact with the ligand's amide, amine, or methyl groups, providing a structural hypothesis for its molecular recognition at a protein target. researchgate.net

Cheminformatics Applications

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, these tools can rapidly predict a range of physicochemical and pharmacokinetic properties based solely on its chemical structure. These predictions are useful for initial characterization and for comparing it with other compounds. Properties frequently calculated include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are important for understanding a molecule's behavior in different environments, such as its potential to cross biological membranes.

Table 3: Predicted Physicochemical Properties of this compound (Cheminformatics Data)

| Property | Predicted Value |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| XLogP3 (Lipophilicity) | -0.8 |

| Topological Polar Surface Area (TPSA) | 69.4 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

Representation and Encoding of Chemical Structures (e.g., SMILES)

To perform computational analysis, the three-dimensional structure of a chemical compound must be translated into a machine-readable format. Various encoding systems exist to represent molecular structures, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common. SMILES uses a string of characters to denote the atoms and bonds within a molecule, allowing for its storage in databases and use in computational software.

Other key representations include the IUPAC name, which provides a systematic nomenclature, and the molecular formula, which summarizes the elemental composition.

| Representation Type | Value for this compound |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H14N2O |

| Canonical SMILES | CC(C)(N)CCC(=O)N |